2(1H)-Pyridinethione, 1-ethyl-4-methyl-
Description
Properties
CAS No. |
19006-72-5 |
|---|---|
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
1-ethyl-4-methylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-3-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 |
InChI Key |
BMRLEKOCKIZGBZ-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=CC1=S)C |
Canonical SMILES |
CCN1C=CC(=CC1=S)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure :
Key Properties :
- Physical State : Likely solid at room temperature (based on analogs with similar alkyl substituents).
- Reactivity : The sulfur atom in the thione group can participate in redox reactions and coordinate with metals, similar to other mercaptopyridine derivatives .
Comparison with Structurally Similar Compounds
1-Methyl-4(1H)-Pyridinethione
- Molecular Formula : C₆H₇NS
- Molecular Weight : 125.19 g/mol
- CAS Number : 2044-27-1 .
- Substituents : Methyl group at position 1; lacks the ethyl group present in the target compound.
- Electronic Effects: The single methyl group provides weaker electron-donating effects compared to the ethyl-methyl combination. Applications: Used in coordination chemistry and as a ligand in metal complexes .
2(1H)-Pyridinethione, 1-Ethenyl-
- Molecular Formula : C₇H₇NS
- Molecular Weight : 137.20 g/mol
- CAS Number : 19006-83-8 .
- Substituents : Ethenyl (vinyl) group at position 1.
- Key Differences: Reactivity: The vinyl group introduces conjugation, enhancing stability but reducing nucleophilicity at the sulfur atom. Polymerization Potential: The ethenyl group may enable polymerization under radical conditions, unlike the alkyl-substituted target compound.
2(1H)-Pyridinone, 1-Ethyl-4-Methyl-
- Molecular Formula: C₈H₁₁NO
- Molecular Weight : 137.18 g/mol
- CAS Number : 19006-62-3 .
- Substituents : Ethyl and methyl groups at positions 1 and 4, respectively, but replaces the thione (-S) with a ketone (-O).
- Key Differences: Polarity: The ketone group increases polarity, improving solubility in polar solvents compared to the thione analog.
Comparison with Pyrimidinethione Derivatives
2(1H)-Pyrimidinethione, 1-(4-Methoxyphenyl)-6-Methyl-4-Phenyl-
- Molecular Formula : C₁₈H₁₆N₂OS
- Molecular Weight : 308.40 g/mol
- CAS Number : 656256-12-1 .
- Key Differences :
- Ring Structure : Pyrimidine ring (6-membered, two nitrogen atoms) vs. pyridine (one nitrogen).
- Applications : The aromatic substituents (methoxyphenyl, phenyl) enhance π-π stacking, making it suitable for materials science applications.
Antimicrobial Activity
- Target Compound : The ethyl and methyl groups may enhance lipid solubility, improving membrane penetration for antimicrobial action .
- Sodium Salt Analog : 1-Hydroxy-2(1H)-pyridinethione sodium salt (CAS 15922-78-8) is a commercially used antimicrobial agent with higher water solubility due to the ionic group .
Coordination Chemistry
- Ligand Properties : The thione group in 1-ethyl-4-methyl-pyridinethione can coordinate with transition metals (e.g., Cu, Zn), similar to 1-methyl-4(1H)-pyridinethione .
- Steric Influence : The ethyl group may hinder metal coordination compared to less bulky analogs.
Data Tables
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 2(1H)-Pyridinethione, 1-ethyl-4-methyl- | C₈H₁₁NS | 153.24 | 19006-74-7 | Ethyl (C1), Methyl (C4) |
| 1-Methyl-4(1H)-Pyridinethione | C₆H₇NS | 125.19 | 2044-27-1 | Methyl (C1) |
| 2(1H)-Pyridinethione, 1-ethenyl- | C₇H₇NS | 137.20 | 19006-83-8 | Ethenyl (C1) |
| 2(1H)-Pyridinone, 1-ethyl-4-methyl- | C₈H₁₁NO | 137.18 | 19006-62-3 | Ethyl (C1), Methyl (C4), Ketone |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
